REACTION_CXSMILES
|
[Na].[CH3:2][C:3]1[C:8]([Cl:9])=[CH:7][NH:6][C:5](=[O:10])[N:4]=1.[CH3:11]I.[OH-].[K+]>C(O)C>[CH3:11][N:6]1[CH:7]=[C:8]([Cl:9])[C:3]([CH3:2])=[N:4][C:5]1=[O:10] |f:3.4,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0.005 mol
|
Type
|
reactant
|
Smiles
|
CC1=NC(NC=C1Cl)=O
|
Name
|
|
Quantity
|
0.0055 mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0.005 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux until ca. neutral pH
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
The residual material was repeatedly extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
the chloroform extracts evaporated
|
Type
|
EXTRACTION
|
Details
|
the solid extract
|
Type
|
CUSTOM
|
Details
|
recrystallised from isopropanol
|
Name
|
|
Type
|
|
Smiles
|
CN1C(N=C(C(=C1)Cl)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |